Cas no 74039-76-2 (1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol)

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol structure
74039-76-2 structure
Product name:1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
CAS No:74039-76-2
MF:C20H26N2O2
MW:326.433
CID:2694960
PubChem ID:121388

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • alpha-Phenoxymethyl-4-(o-tolyl)-1-piperazineethanol
    • 74039-76-2
    • AQ-360/41714927
    • 1-[4-(2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol
    • 1-Piperazineethanol, alpha-phenoxymethyl-4-(o-tolyl)-
    • 1166-06-9
    • 4-(2-Methylphenyl)-alpha-(phenoxymethyl)-1-piperazineethanol
    • alpha-Phenoxymethyl-4-tolyl-1-piperazineethanol
    • DTXSID90922106
    • 1-Piperazineethanol, alpha-phenoxymethyl-4-tolyl-
    • 1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
    • 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
    • Inchi: InChI=1S/C20H26N2O2/c1-17-7-5-6-10-20(17)22-13-11-21(12-14-22)15-18(23)16-24-19-8-3-2-4-9-19/h2-10,18,23H,11-16H2,1H3
    • InChI Key: NHTPPZKMXGJGPT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 326.199428076Da
  • Monoisotopic Mass: 326.199428076Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.9Ų
  • XLogP3: 3.3

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